(3-Fluoro-2-nitrophenyl)hydrazine

Descripción

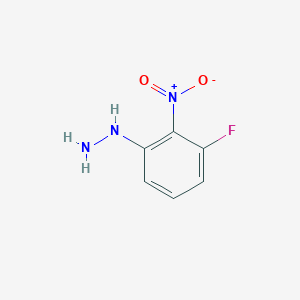

(3-Fluoro-2-nitrophenyl)hydrazine is a substituted phenylhydrazine derivative characterized by a fluorine atom at the meta-position (C3) and a nitro group at the ortho-position (C2) relative to the hydrazine moiety. This compound is synthesized via the reaction of 2,6-difluoronitrobenzene with hydrazine hydrate under catalytic hydrogenation conditions (10% Pd/C in methanol at ambient temperature and pressure) . The presence of electron-withdrawing groups (nitro and fluorine) enhances its reactivity in nucleophilic substitution and condensation reactions, making it valuable in pharmaceutical and agrochemical synthesis.

Propiedades

IUPAC Name |

(3-fluoro-2-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c7-4-2-1-3-5(9-8)6(4)10(11)12/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKXBMWBKJEDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-nitrophenyl)hydrazine typically involves the nitration of 3-fluoroaniline to form 3-fluoro-2-nitroaniline, followed by the reaction with hydrazine hydrate. The reaction conditions often include:

Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.

Hydrazine Reaction: Reacting 3-fluoro-2-nitroaniline with hydrazine hydrate in the presence of a catalyst such as acetic acid or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products:

Reduction: Formation of (3-Fluoro-2-aminophenyl)hydrazine.

Substitution: Formation of various substituted phenylhydrazines.

Coupling Reactions: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

(3-Fluoro-2-nitrophenyl)hydrazine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.

Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (3-Fluoro-2-nitrophenyl)hydrazine involves its ability to form covalent bonds with various biomolecules. The hydrazine group can react with carbonyl-containing compounds, forming hydrazones. This reactivity makes it useful in biochemical assays and as a potential therapeutic agent.

Molecular Targets and Pathways:

Enzymes: Can inhibit or modify enzyme activity by forming stable hydrazone derivatives.

Proteins: Can covalently modify proteins, affecting their function and stability.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The table below highlights key structural features, synthesis routes, and applications of (3-Fluoro-2-nitrophenyl)hydrazine and related compounds:

Reactivity and Electronic Effects

- Electron-Withdrawing Groups: The nitro group in this compound deactivates the aromatic ring, directing electrophilic substitutions to specific positions. Fluorine's inductive effect further polarizes the ring, enhancing reactivity in cross-coupling reactions compared to non-fluorinated analogues .

- Steric and Electronic Differences :

- 3-Nitrophenylhydrazine : Lacks fluorine, leading to reduced lipophilicity and altered metabolic stability in biological systems compared to fluorinated derivatives .

- Thiazolylhydrazones : The thiazole ring introduces π-conjugation, improving antioxidant activity via radical scavenging .

- Benzylidene Derivatives : Planar benzylidene groups enable intermolecular hydrogen bonding, influencing crystallinity and solubility .

Research Findings and Data

- Antioxidant Activity: 4-(3-Nitrophenyl)thiazol-2-ylhydrazones showed IC₅₀ values of 2.1–8.3 µM against DPPH radicals, outperforming non-thiazole analogues .

- MAO-B Inhibition : Selectivity ratios (hMAO-B vs. hMAO-A) for thiazolylhydrazones ranged from 15–25, attributed to hydrophobic interactions with the enzyme's active site .

- Hydrogen Solubility : Nitrobenzene/aniline mixtures (relevant to hydrazine synthesis) exhibit temperature-dependent Henry’s constants (H = 0.12–0.45 bar·m³/mol at 30–210°C) .

Actividad Biológica

(3-Fluoro-2-nitrophenyl)hydrazine is an organic compound that has garnered attention due to its potential biological activities. This article focuses on its chemical structure, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine functional group attached to a phenyl ring, which contains both a fluorine atom at the meta position and a nitro group at the ortho position. The molecular formula is . The unique arrangement of these substituents contributes to its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess activity against various pathogens, including protozoan parasites such as Trypanosoma cruzi, which causes Chagas disease.

- Anticancer Activity : Hydrazine derivatives have been investigated for their potential as anticancer agents. The presence of nitro and fluorine groups in the structure may enhance their efficacy against cancer cells .

- Antioxidant Activity : Some studies suggest that nitro-substituted compounds can exhibit antioxidant properties, which may contribute to their overall biological activity .

The mechanism through which this compound exerts its effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom may enhance binding affinity and selectivity towards these targets.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of nitrophenyl hydrazines, including this compound, showed significant activity against protozoan parasites. This suggests its potential as an anti-infective agent.

- Anticancer Potential : Research involving hydrazone derivatives indicated promising results in inhibiting cancer cell proliferation. The specific structural features of this compound may contribute to its effectiveness against certain cancer types .

- Antioxidant Properties : Investigations into the antioxidant capabilities of nitro-substituted compounds revealed that they could mitigate oxidative stress, which is crucial in preventing cellular damage and various diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.